molecular formula C6H9NO2 B13601549 o-((5-Methylfuran-2-yl)methyl)hydroxylamine

o-((5-Methylfuran-2-yl)methyl)hydroxylamine

Cat. No.: B13601549
M. Wt: 127.14 g/mol
InChI Key: YYMJMOWIVXUIBZ-UHFFFAOYSA-N
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Description

o-((5-Methylfuran-2-yl)methyl)hydroxylamine: is an organic compound that features a furan ring substituted with a methyl group and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-((5-Methylfuran-2-yl)methyl)hydroxylamine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: o-((5-Methylfuran-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which o-((5-Methylfuran-2-yl)methyl)hydroxylamine exerts its effects involves its reactive hydroxylamine group. This group can form covalent bonds with various molecular targets, including proteins and nucleic acids. The compound can act as a nucleophile, attacking electrophilic centers in target molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a furan ring and a hydroxylamine group.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

O-[(5-methylfuran-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C6H9NO2/c1-5-2-3-6(9-5)4-8-7/h2-3H,4,7H2,1H3

InChI Key

YYMJMOWIVXUIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CON

Origin of Product

United States

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